Cas no 899959-53-6 (ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate)

ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 3-Pyridazinecarboxylic acid, 1,6-dihydro-1-(2-methylphenyl)-4-[[(4-nitrophenyl)sulfonyl]oxy]-6-oxo-, ethyl ester
- ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate
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- インチ: 1S/C20H17N3O8S/c1-3-30-20(25)19-17(12-18(24)22(21-19)16-7-5-4-6-13(16)2)31-32(28,29)15-10-8-14(9-11-15)23(26)27/h4-12H,3H2,1-2H3
- InChIKey: VNJDOZXUZDKFHN-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)=NN(C2=CC=CC=C2C)C(=O)C=C1OS(C1=CC=C([N+]([O-])=O)C=C1)(=O)=O
ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2698-0218-20mg |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2698-0218-20μmol |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2698-0218-2μmol |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2698-0218-2mg |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2698-0218-4mg |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2698-0218-1mg |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2698-0218-25mg |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
A2B Chem LLC | BA59993-50mg |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 50mg |
$504.00 | 2024-05-20 | ||
A2B Chem LLC | BA59993-1mg |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 1mg |
$245.00 | 2024-05-20 | ||
A2B Chem LLC | BA59993-5mg |
ethyl 1-(2-methylphenyl)-4-[(4-nitrobenzenesulfonyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate |
899959-53-6 | 5mg |
$272.00 | 2024-05-20 |
ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylateに関する追加情報
Ethyl 1-(2-Methylphenyl)-4-(4-Nitrobenzenesulfonyl)Oxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate: A Comprehensive Overview
Ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with the CAS number 899959-53-6. This compound belongs to the class of dihydropyridazines, which are known for their diverse applications in pharmaceuticals and agrochemicals. The structure of this compound is characterized by a dihydropyridazine ring system, which is a six-membered ring containing two nitrogen atoms and one oxygen atom. The substituents on the ring include a 2-methylphenyl group, a 4-nitrobenzenesulfonyl group, and an ethyl ester group. These substituents contribute to the compound's unique chemical properties and potential biological activities.
The synthesis of ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate involves a series of multi-step reactions. The starting material is typically a dihydropyridazine derivative, which undergoes various functional group transformations to introduce the desired substituents. For instance, the introduction of the 4-nitrobenzenesulfonyl group involves a nucleophilic substitution reaction, while the ethyl ester group is introduced via an esterification reaction. The optimization of these reaction conditions is crucial to ensure high yields and purity of the final product.
Recent studies have highlighted the potential of this compound as a lead molecule in drug discovery. The dihydropyridazine core has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. For example, researchers have demonstrated that this compound can inhibit certain enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. Additionally, its ability to scavenge free radicals suggests potential applications in antioxidant therapies.
The presence of the 4-nitrobenzenesulfonyl group in the molecule plays a significant role in its pharmacokinetic properties. This group enhances the compound's solubility in aqueous media, which is essential for its absorption and bioavailability. Furthermore, the 2-methylphenyl group contributes to the molecule's lipophilicity, which is important for its ability to cross cellular membranes and reach target sites within the body.
From an environmental perspective, ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate has been studied for its biodegradability and ecotoxicological effects. Research indicates that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further studies are needed to fully understand its environmental impact and to develop strategies for minimizing adverse effects.
In terms of industrial applications, this compound has shown promise in agrochemicals due to its potential pesticidal activity. Its ability to inhibit key enzymes involved in pest metabolism makes it a candidate for developing eco-friendly pesticides. Moreover, its stability under various environmental conditions ensures its effectiveness over extended periods.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on this compound. These studies have provided insights into its three-dimensional structure and interactions with target biomolecules. For instance, molecular docking simulations have revealed that this compound can bind effectively to certain protein targets associated with diseases such as cancer and neurodegenerative disorders.
The development of novel synthetic routes for ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate continues to be an area of active research. Scientists are exploring greener chemistry approaches that minimize waste generation and reduce reliance on hazardous reagents. For example, catalytic asymmetric synthesis methods are being investigated to enhance enantioselectivity in key steps of the synthesis process.
In conclusion, ethyl 1-(2-methylphenyl)-4-(4-nitrobenzenesulfonyl)oxy-6-oxo-1,6-dihydropyridazine-3-carboxylate represents a versatile organic compound with significant potential across multiple fields. Its unique chemical structure enables diverse biological activities and applications in pharmaceuticals and agrochemicals. Continued research into its properties and development of innovative synthetic methods will undoubtedly unlock new opportunities for this compound in various industries.
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